molecular formula C5H6ClN3O B2999039 2-Chloro-4-methoxypyrimidin-5-amine CAS No. 96833-41-9

2-Chloro-4-methoxypyrimidin-5-amine

Cat. No.: B2999039
CAS No.: 96833-41-9
M. Wt: 159.57
InChI Key: BTTZBKYSXZSBAS-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxypyrimidin-5-amine typically involves the chlorination of 4-methoxypyrimidine followed by amination. One common method includes the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position. The resulting 2-chloro-4-methoxypyrimidine is then treated with ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-methoxypyrimidin-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Amino-4-chloropyrimidine: Similar structure but with an amino group instead of a methoxy group.

    2-Chloro-5-methoxypyrimidine: Lacks the amino group at the 5-position.

    4-Methoxypyrimidine: Lacks both the chlorine and amino groups.

Uniqueness: 2-Chloro-4-methoxypyrimidin-5-amine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-chloro-4-methoxypyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTZBKYSXZSBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-2,4-dichloropyrimidine (0.32 g) (obtained as described in Chem. Pharm. Bull., (JAPAN), 1958, 6, 343-346) and a solution of sodium methoxide in methanol (from sodium (0.05 g) and methanol (25 ml)) was heated at reflux for 15 minutes and allowed to cool. Volatile material was removed by evaporation and a small volume of water added. The mixture was extracted twice with ether and the combined extracts were dried (MgSO4) and evaporated to give 5-amino-2-chloro-4-methoxypyrimidine (0.2 g) as an oil; 1H NMR (d6 -DMSO): 3.92 (s, 3H), 5.25 (s, 2H), 7.72 (s, 1H); mass spectrum (+ve CI): 160 (M+H)+.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium methoxide (0.5M in methanol, 3.7 mL, 1.829 mmol) was added to a solution of 2,4-dichloropyrimidin-5-amine (0.2 g, 1.220 mmol) in MeOH (2.5 mL). The reaction was stirred at room temperature for 1.5 hours. The reaction was then diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure to afford the title product as a brown solid (177 mg, 91%). 1H NMR (500 MHz, CDCl3): δ 3.93 (s, 3H), 5.31 (br s, 2H), 7.73 (s, 1H). LC (Method B)-MS (ESI, m/z) tR 1.6 min, 160 [M+H]+
Name
Sodium methoxide
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

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